molecular formula C9H16ClNO4 B2849336 Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride CAS No. 2636647-93-1

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride

Cat. No.: B2849336
CAS No.: 2636647-93-1
M. Wt: 237.68
InChI Key: JXTKISONLYCSND-HHQFNNIRSA-N
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Description

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate hydrochloride is a chiral piperidine derivative functionalized with two methyl ester groups at positions 2 and 3 and a hydrochloride counterion. Piperidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic natural alkaloids. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties .

Properties

IUPAC Name

dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTKISONLYCSND-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN[C@@H]1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride typically involves the use of boron-mediated asymmetric aldol reactions. One common method includes the reaction of carboxylic esters with dicyclohexylboron triflate in the presence of triethylamine and dichloromethane at low temperatures (around -78°C). The reaction mixture is then quenched with a pH 7 buffer solution and further processed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

cis-Dimethyl Piperidine-2,6-Dicarboxylate Hydrochloride
  • Structure : Piperidine ring with ester groups at positions 2 and 6 (cis configuration).
  • Stereochemistry : (2R,6S) stereoisomer.
  • Key Differences: The spatial arrangement of ester groups (2,6 vs. Lower conformational flexibility due to the larger distance between ester groups. Limited data on biological activity compared to 2,3-substituted analogs .
Methyl Piperidine-2-Carboxylate Hydrochloride
  • Structure : Single methyl ester at position 2 of the piperidine ring.
  • Key Differences :
    • Absence of the 3-carboxylate group reduces polarity and may limit hydrogen-bonding interactions.
    • Simpler synthesis route (e.g., direct esterification of piperidine-2-carboxylic acid) but lower structural complexity .

Pyrrolidine and Heterocyclic Analogs

Dimethyl 5-Oxopyrrolidine-2,3-Dicarboxylate
  • Structure : Pyrrolidine (5-membered ring) with a ketone group at position 5 and ester groups at 2 and 3.
  • Stereochemistry : Racemic (2R,3R/2S,3S) mixture.
  • Key Differences: Smaller ring size increases ring strain but enhances electrophilicity at the ketone position.
Dimethyl 4-Aminothiophene-2,3-Dicarboxylate Hydrochloride
  • Structure: Thiophene ring with amino and ester groups.
  • Key Differences: Aromatic thiophene core introduces π-π stacking capabilities absent in saturated piperidines. The amino group at position 4 enables nucleophilic reactions, expanding synthetic utility .

Spiro and Complex Derivatives

Spirocyclopenta-Pyrrolidine Dicarboxylate (Compound 115d)
  • Structure : Spirocyclic system combining cyclopentane and pyrrolidine rings.
  • Key Differences :
    • High enantiomeric excess (89% e.e.) achieved via chiral HPLC, emphasizing the importance of stereochemical control in drug design.
    • Enhanced rigidity and 3D complexity may improve selectivity for protein targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) LogP (Predicted)
Dimethyl (2S,3R)-piperidine-2,3-dicarboxylate HCl ~265.7 High 0.8
cis-Dimethyl piperidine-2,6-dicarboxylate HCl ~265.7 Moderate 1.2
Dimethyl 5-oxopyrrolidine-2,3-dicarboxylate ~215.2 Low -0.3

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